SRI 8708
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Overview
Description
Pyrido(2,3-d)pyrimidine-2,4-diamine, 5-methyl-6-((methyl(5,6,7,8-tetrahydro-1-naphthalenyl)amino)methyl)- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fusion of pyridine and pyrimidine rings, with various substituents that enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine derivatives typically involves multi-step reactions. One common method includes the condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel catalyst in acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can be performed on the nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidines.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their role as enzyme inhibitors.
Medicine: Explored for their anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine derivatives involves the inhibition of specific enzymes and receptors . For example, these compounds can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of nucleotides and ultimately leading to cell death .
Comparison with Similar Compounds
- Pyrido(3,4-d)pyrimidine derivatives
- Pyrido(4,3-d)pyrimidine derivatives
- Pyrido(3,2-d)pyrimidine derivatives
Comparison: Pyrido(2,3-d)pyrimidine-2,4-diamine derivatives are unique due to their specific substitution pattern, which enhances their biological activity compared to other pyridopyrimidine isomers . The presence of the tetrahydro-1-naphthalenyl group further distinguishes these compounds by providing additional hydrophobic interactions with biological targets, potentially increasing their efficacy .
Properties
CAS No. |
174655-05-1 |
---|---|
Molecular Formula |
C20H24N6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-methyl-6-[[methyl(5,6,7,8-tetrahydronaphthalen-1-yl)amino]methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24N6/c1-12-14(10-23-19-17(12)18(21)24-20(22)25-19)11-26(2)16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-10H,3-4,6,8,11H2,1-2H3,(H4,21,22,23,24,25) |
InChI Key |
RQBYJPVEDCXUAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CN(C)C3=CC=CC4=C3CCCC4)N)N |
174655-05-1 | |
Synonyms |
5-methyl-4-[(methyl-tetralin-1-yl-amino)methyl]-2,8,10-triazabicyclo[4 .4.0]deca-1,3,5,7,9-pentaene-7,9-diamine |
Origin of Product |
United States |
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